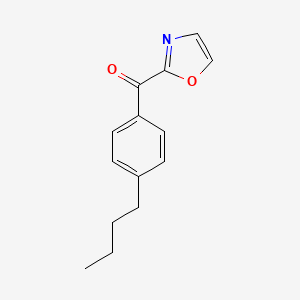

2-(4-Butylbenzoyl)oxazole

説明

Contemporary Significance of Oxazole (B20620) Heterocycles in Advanced Chemical Research

Oxazole-based molecules are recognized as a significant class of heterocyclic compounds in medicinal chemistry and materials science. tandfonline.comnih.gov The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. numberanalytics.com This structural motif is present in a variety of natural products and synthetically developed molecules that exhibit a wide spectrum of biological activities. nih.govsemanticscholar.org The versatility of the oxazole scaffold allows it to interact with numerous enzymes and receptors within biological systems through various non-covalent interactions, making it a privileged structure in drug discovery. tandfonline.comnih.gov Consequently, oxazole derivatives have been developed for a range of therapeutic applications. nih.gov The ongoing exploration of oxazole chemistry continues to yield novel compounds with potential uses in diverse scientific fields. numberanalytics.commuseonaturalistico.it

The oxazole ring is a planar, aromatic system composed of three carbon atoms, one nitrogen atom, and one oxygen atom. numberanalytics.comijpsonline.com All atoms in the ring are sp2 hybridized and possess an unhybridized p-orbital, contributing to the aromaticity and stability of the system. ijpsonline.com However, its aromaticity is considered less pronounced than that of thiazoles. wikipedia.org

The electronic nature of the oxazole ring dictates its reactivity. It is a weak base, with the conjugate acid having a pKa of approximately 0.8. wikipedia.org The presence of the electronegative oxygen and nitrogen atoms influences the electron density distribution within the ring, making it susceptible to various chemical transformations. The hydrogen atom at the C2 position is the most acidic, followed by those at C5 and C4. semanticscholar.org This reactivity allows for functionalization at specific positions, which is a key aspect of synthesizing diverse oxazole derivatives. numberanalytics.com The ring can participate in electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comnumberanalytics.com

A summary of key properties of the parent oxazole compound is provided below.

| Property | Value |

| Molecular Formula | C₃H₃NO |

| Molar Mass | 69.06 g/mol |

| Boiling Point | 69.5 °C |

| Density | 1.050 g/cm³ |

| Acidity (pKa of conjugate acid) | 0.8 |

| Data sourced from wikipedia.org |

The synthesis of the oxazole ring system has been a subject of chemical research for over a century, with the first synthesis of a 2,5-disubstituted oxazole being reported by Emil Fischer in 1896. ijpsonline.com Since then, a variety of synthetic methodologies have been established.

Several classical methods remain fundamental to oxazole synthesis:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones to form the oxazole ring. ijpsonline.comwikipedia.org

Fischer Oxazole Synthesis: Discovered in 1896, this reaction synthesizes 2,5-disubstituted oxazoles. ijpsonline.comresearchgate.net

Van Leusen Synthesis: A significant development from 1972, this reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles in a one-pot reaction under mild conditions. nih.govijpsonline.commdpi.com

Bredereck Reaction: This approach synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comresearchgate.net

Recent research has focused on improving these traditional methods and developing novel synthetic pathways. nih.gov These advancements include the use of new catalysts, such as palladium, copper, and nickel, to facilitate cross-coupling reactions for further functionalization of the oxazole core. ijpsonline.com For instance, Suzuki-Miyaura coupling reactions have been employed to create trisubstituted oxazoles. ijpsonline.com There is also a growing emphasis on "green chemistry" approaches, which aim to use less hazardous reagents and more efficient, economical processes. researchgate.net Microwave irradiation has been shown to promote rapid oxazole synthesis. nih.gov

| Synthesis Method | Description | Key Reactants |

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylaminoketones. ijpsonline.comwikipedia.org | 2-Acylaminoketones |

| Fischer Oxazole Synthesis | Classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comresearchgate.net | Cyanohydrins and aldehydes |

| Van Leusen Synthesis | One-pot reaction to form 5-substituted oxazoles. nih.govmdpi.com | Aldehydes and Tosylmethyl isocyanide (TosMIC) |

| Bredereck Reaction | Synthesis of 2,4-disubstituted oxazoles. ijpsonline.comresearchgate.net | α-Haloketones and amides |

Importance of Benzoyl-Substituted Oxazole Architectures in Modern Organic Chemistry

The attachment of a benzoyl group to an oxazole ring creates a distinct chemical architecture with significant implications for the molecule's properties and potential applications. The benzoyl moiety, an acyl group derived from benzoic acid, can influence the electronic environment of the oxazole ring. This substitution is a key strategy in medicinal chemistry for tuning the biological activity of a lead compound. semanticscholar.orgcore.ac.uk

The carbonyl group within the benzoyl substituent is a key feature, acting as a hydrogen bond acceptor and potentially participating in various intermolecular interactions. The phenyl ring of the benzoyl group can also engage in π-π stacking interactions. By modifying the substitution pattern on this phenyl ring—as seen in 2-(4-Butylbenzoyl)oxazole—researchers can systematically alter the steric and electronic properties of the entire molecule. This fine-tuning is central to structure-activity relationship (SAR) studies, which seek to optimize a compound for a specific biological target. museonaturalistico.it Benzoyl-substituted oxazoles and related structures are explored for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net

Defining the Research Scope for this compound

While extensive research exists for the broader class of substituted oxazoles, the specific compound this compound is not widely documented in current literature. Therefore, its research scope is largely defined by extrapolation from known principles of oxazole and benzoyl chemistry.

A primary research objective would be the development and optimization of a regioselective synthesis for this specific isomer. This would likely involve adapting known methods for creating 2-acyl oxazoles, potentially through the reaction of an appropriate oxazole precursor with 4-butylbenzoyl chloride.

Following a successful synthesis, a key research avenue would be the investigation of its physicochemical and biological properties. The presence of the 4-butyl group, a moderately sized, non-polar alkyl chain, on the benzoyl ring invites exploration through structure-activity relationship (SAR) studies. Research could compare the effects of the butyl group against other alkyl chains (e.g., methyl, ethyl) or functional groups at the same position to understand how lipophilicity and sterics influence activity.

Based on the known biological activities of other substituted benzoyl-oxazoles, the research scope for this compound would logically include screening for potential therapeutic applications. nih.gov Its structure suggests it could be a candidate for investigation in areas such as oncology, infectious diseases, or inflammatory conditions, fields where substituted oxazoles have previously shown promise. nih.govmuseonaturalistico.it

Structure

3D Structure

特性

IUPAC Name |

(4-butylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-3-4-11-5-7-12(8-6-11)13(16)14-15-9-10-17-14/h5-10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKYELJADJUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642093 | |

| Record name | (4-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-09-3 | |

| Record name | (4-Butylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Butylbenzoyl Oxazole and Analogous Compounds

Foundational Oxazole (B20620) Ring Synthesis Strategies Applicable to 2-Substitution

The construction of the oxazole ring is a fundamental step in the synthesis of 2-(4-butylbenzoyl)oxazole. Several classical and contemporary methods have been established for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and achievable substitution patterns.

Robinson-Gabriel Cyclocondensation and its Mechanistic Variations

The Robinson-Gabriel synthesis is a cornerstone method for the formation of oxazoles, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. wikipedia.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.orgsynarchive.com A cyclodehydrating agent is essential to facilitate this transformation. wikipedia.org

The mechanism proceeds through the initial protonation of the acylamino ketone, followed by cyclization and dehydration to form the 2,5-disubstituted oxazole ring. ijpsonline.com While various dehydrating agents like phosphorus pentachloride (PCl5), sulfuric acid (H2SO4), and phosphorus oxychloride (POCl3) can be used, they often result in low yields. ijpsonline.com The use of polyphosphoric acid has been found to significantly improve yields to the range of 50-60%. ijpsonline.comdntb.gov.ua

Recent modifications to the Robinson-Gabriel synthesis have expanded its utility. For instance, a solid-phase version has been developed, which utilizes trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org Another variation involves a one-pot Friedel-Crafts/Robinson-Gabriel synthesis, employing an oxazolone (B7731731) template to generate 2,4,5-trisubstituted oxazoles. nih.gov

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Yields | Notes |

| H2SO4, PCl5, POCl3 | Low | ijpsonline.com |

| Polyphosphoric Acid | 50-60% | Improved yields. ijpsonline.com |

| Trifluoroacetic Anhydride | Good | Used in solid-phase synthesis. wikipedia.org |

| Triphenylphosphine (B44618)/Iodine | Good | Used in a modified synthesis from amino acid derivatives. wikipedia.org |

Fischer Oxazole Synthesis Approaches

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgslideshare.net This method is essentially a dehydration reaction that occurs under mild conditions. ijpsonline.comwikipedia.org

The reactants, typically an aromatic cyanohydrin and an aromatic aldehyde, are used in equimolar amounts. wikipedia.org The process involves dissolving the reactants in dry ether and bubbling dry, gaseous hydrogen chloride through the solution. wikipedia.org The resulting oxazole precipitates as a hydrochloride salt, which can then be converted to the free base. wikipedia.org A classic example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.org While traditionally used for diaryloxazoles, there have been instances of using aliphatic compounds. wikipedia.org

Bredereck Reaction Methodologies for Oxazole Formation

The Bredereck reaction offers an efficient pathway to synthesize oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This method is particularly useful for the preparation of 2,4-disubstituted oxazoles and is considered an economical and clean process. ijpsonline.com A notable improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com For instance, reacting α-haloketones with formamide (B127407) is a common approach. slideshare.net

Van Leusen Oxazole Synthesis and its Adaptations for Substituted Oxazoles

In 1972, van Leusen and colleagues introduced a novel and efficient synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. mdpi.comwikipedia.org This reaction, known as the van Leusen oxazole synthesis, typically yields 5-substituted oxazoles. mdpi.comwikipedia.org

The mechanism involves the deprotonation of TosMIC to form a nucleophilic carbanion, which then attacks the aldehyde. wikipedia.orgorganic-chemistry.org The resulting adduct undergoes a ring-closure reaction, followed by the elimination of p-toluenesulfinic acid (TosH) to afford the 5-substituted oxazole. wikipedia.orgorganic-chemistry.org This synthesis can be adapted to produce multisubstituted oxazoles by using substituted TosMIC derivatives. wikipedia.org Furthermore, the van Leusen synthesis can be combined with cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions to create diverse oxazole libraries. wikipedia.orgnih.gov

Table 2: Overview of Foundational Oxazole Synthesis Strategies

| Synthesis Method | Key Reactants | Typical Substitution Pattern |

| Robinson-Gabriel | 2-Acylamino-ketone | 2,5-Disubstituted or 2,4,5-Trisubstituted wikipedia.orgpharmaguideline.com |

| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted wikipedia.org |

| Bredereck | α-Haloketone, Amide | 2,4-Disubstituted ijpsonline.com |

| Van Leusen | Aldehyde, TosMIC | 5-Substituted mdpi.comwikipedia.org |

Targeted Synthetic Routes for Incorporating the 4-Butylbenzoyl Moiety

To synthesize the specific compound this compound, methods that allow for the introduction of an acyl group at the 2-position of the oxazole ring are required. Cross-coupling reactions are particularly powerful for this purpose.

Cross-Coupling Strategies for Aryl/Acyl Substitution at the 2-Position

Palladium-catalyzed cross-coupling reactions are a versatile tool for forming carbon-carbon bonds. In the context of oxazole synthesis, these reactions can be used to attach an aryl or acyl group to the C2 position of a pre-formed oxazole ring.

A common approach involves the reaction of a 2-halooxazole (e.g., 2-bromooxazole (B165757) or 2-chlorooxazole) with an appropriate organometallic reagent. For the synthesis of this compound, this would entail coupling with a reagent containing the 4-butylbenzoyl group.

An improved and scalable procedure for the cross-coupling of oxazol-2-ylzinc derivatives with aryl bromides has been demonstrated. acs.org This involves the preparation of an organozinc reagent from the corresponding aryllithium and zinc chloride, which is then coupled with an aryl bromide in the presence of a palladium catalyst. acs.org This methodology has been shown to be effective for a variety of aryl bromides and iodides, providing good to excellent yields. acs.org

Another strategy involves the reaction between Weinreb amides and 2-magnesiated oxazoles, which offers a simple and efficient route to 2-acyl oxazoles. acs.org The Suzuki coupling of oxazoles has also been reported, further expanding the toolkit for C-C bond formation at the 2-position. acs.org These cross-coupling reactions are generally tolerant of various functional groups, making them highly valuable in complex molecule synthesis. youtube.com

Direct Cyclization Approaches Utilizing 4-Butylbenzoyl Precursors

Direct cyclization methods offer an efficient route to the oxazole ring system by constructing it from acyclic precursors already containing the 4-butylbenzoyl moiety. One prominent strategy involves the reaction of α-haloketones with amides, a method known as the Bredereck synthesis, which is effective for preparing 2,4-disubstituted oxazoles. ijpsonline.com Another approach involves the coupling of substituted α-diazoketones with amides in the presence of a copper(II) triflate catalyst, yielding 2,4-disubstituted oxazoles in high yields. ijpsonline.com

A highly efficient method for synthesizing oxazole derivatives involves the reaction of simple amides and ketones, proceeding through C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.org This strategy is broadly applicable in medicinal chemistry due to the use of readily available starting materials and simple operational procedures. organic-chemistry.org

One-Pot Synthetic Transformations from Carboxylic Acids and Isocyanides

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. A recently developed method allows for the efficient synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanides. acs.org This transformation proceeds through the in situ generation of an acylpyridinium salt from the carboxylic acid, which is then trapped by an isocyanide like an isocyanoacetate or tosylmethyl isocyanide (TosMIC). acs.org This method demonstrates broad substrate scope, good functional group tolerance, and has been successfully applied to gram-scale synthesis and late-stage functionalization of bioactive compounds. acs.org

Another one-pot approach for synthesizing multifunctional dihydrooxazole and oxazole derivatives utilizes isocyanide dichloride. nih.gov The reaction sequence involves the formation of isocyanide dichloride, an aldol-type reaction with aldehydes, and a nucleophilic addition-elimination reaction. nih.gov

Modern and Sustainable Synthetic Techniques

In line with the principles of green chemistry, modern synthetic methods focus on reducing environmental impact by utilizing energy-efficient techniques and environmentally benign solvents.

Microwave-Assisted Organic Synthesis of Oxazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times and improve yields in oxazole synthesis. For example, the synthesis of 5-substituted oxazoles from substituted aryl aldehydes and TosMIC can be achieved in high yield in just 8 minutes under microwave irradiation at 65 °C. nih.govacs.org The base used in the reaction can control the outcome, with potassium phosphate (B84403) leading to 5-substituted oxazoles, while organic bases can favor the formation of 4,5-disubstituted oxazolines. nih.govacs.org

Microwave-assisted synthesis has also been employed for preparing 2-amino-4-(p-substituted phenyl)-oxazoles by irradiating a mixture of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com Furthermore, a rapid, 5-minute microwave-mediated synthesis of 2-aminooxazoles from an isothiocyanate, a β-keto azide (B81097), and triphenylphosphine has been reported, offering a simplified purification process. nsf.gov

| Reactants | Conditions | Product | Yield | Time |

| Substituted Aryl Aldehyde, TosMIC, K₃PO₄ | Microwave (350W, 65°C) | 5-Substituted Oxazole | 96% | 8 min nih.govacs.org |

| p-Substituted 2-Bromoacetophenone, Urea | Microwave | 2-Amino-4-(p-substituted phenyl)-oxazole | - | - |

| Isothiocyanate, β-Keto Azide, Triphenylphosphine | Microwave (150°C) | 2-Aminooxazole | 47-87% | 5 min nsf.gov |

This table summarizes various microwave-assisted oxazole synthesis methods.

Application of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green reaction media due to their low vapor pressure, thermal stability, and recyclability. organic-chemistry.orgresearchgate.net

The one-pot van Leusen synthesis of 4,5-disubstituted oxazoles can be significantly improved by using ionic liquids like [bmim]Br as the solvent. organic-chemistry.org This method, which uses TosMIC, aliphatic halides, and various aldehydes, provides high yields, and the ionic liquid can be reused multiple times without a significant drop in efficiency. organic-chemistry.orgijpsonline.com Ionic liquids have also been used as catalysts for direct oxidative amination to produce benzoxazoles under mild, metal-free conditions at room temperature. ijpsonline.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer similar advantages to ionic liquids, including being biodegradable, non-toxic, and easy to prepare from inexpensive materials. researchgate.netnih.gov The combination of DES with ultrasound irradiation has been shown to be a novel and energy-efficient method for synthesizing oxazoles, leading to improved yields and significantly reduced reaction times. nih.govresearchgate.net This combined approach has also demonstrated energy savings of over 85% compared to conventional thermal methods. nih.gov DESs have been successfully used as recyclable catalysts for the synthesis of 2-aminooxazole and 2-aminothiazole (B372263) derivatives in a one-pot, three-component reaction. ijpsonline.com

| Solvent Type | Synthetic Method | Key Advantages |

| Ionic Liquid ([bmim]Br) | One-pot van Leusen synthesis | High yields, recyclability (up to 6 runs). organic-chemistry.org |

| Ionic Liquid ([BPy]) | Direct oxidative amination | Metal-free, room temperature, recyclable catalyst. ijpsonline.com |

| Deep Eutectic Solvent (DES) | Ultrasound-assisted synthesis | Improved yields, reduced reaction times, energy efficient, biodegradable, recyclable. nih.govresearchgate.net |

| Deep Eutectic Solvent (DES) | One-pot three-component reaction | Effective recyclable catalyst, mild reaction conditions. ijpsonline.com |

This table highlights the use of ionic liquids and deep eutectic solvents in oxazole synthesis.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. The synthesis of oxazoles, including analogs of this compound, has been successfully adapted to flow processes.

A notable example is the development of a multipurpose mesofluidic flow reactor for the automated synthesis of 4,5-disubstituted oxazoles. nih.govnih.govnih.gov This system utilizes pumps to deliver reagent streams into a reactor setup that can be heated, cooled, and configured with columns of solid-supported reagents and scavengers to facilitate reaction and purification in a continuous, automated fashion. nih.gov The general approach involves the reaction of an acyl chloride with an alkyl isocyanoacetate, followed by a base-catalyzed intramolecular cyclization. nih.gov

In a typical setup, equimolar solutions of the starting materials (e.g., an acyl chloride and ethyl isocyanoacetate) are pumped and mixed in a microfluidic chip. nih.gov The combined stream then passes through a heated column containing a solid-supported base, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), which catalyzes the intramolecular cyclization to form the oxazole ring. nih.gov This method provides good yields and high purities for a range of 4,5-disubstituted oxazoles. nih.gov The ability to rapidly screen reaction parameters and produce gram quantities of material on demand highlights the utility of this approach for creating libraries of oxazole-based compounds. nih.govnih.gov

| Parameter | Description | Reference |

| Reactor Type | Multipurpose mesofluidic flow reactor | nih.govnih.gov |

| Key Reaction | Addition of alkyl isocyanoacetate to an acyl chloride | nih.gov |

| Cyclization Catalyst | Solid-supported base (e.g., PS-BEMP) | nih.gov |

| Advantages | Automated, rapid optimization, scalable, high yield and purity | nih.govnih.gov |

Metal-Catalyzed Oxidative Cyclization and C-H Functionalization

Metal-catalyzed reactions provide powerful and versatile routes to both the synthesis and functionalization of the oxazole core.

Oxidative Cyclization: Copper and palladium catalysts are particularly effective in promoting the oxidative cyclization of precursors to form the oxazole ring. A common strategy involves the copper(II)-catalyzed oxidative cyclization of enamides. numberanalytics.comacs.orgnih.gov This method allows for the synthesis of 2,5-disubstituted oxazoles at room temperature via vinylic C-H bond functionalization. numberanalytics.comacs.org The reaction typically uses a catalytic amount of a copper(II) salt, such as CuBr₂, with an oxidant like potassium persulfate (K₂S₂O₈). numberanalytics.comacs.org The proposed mechanism involves a single-electron oxidation of the enamide by Cu(II) to form a radical cation, which then cyclizes and is further oxidized to the oxazole product. numberanalytics.com This approach is valued for its mild conditions and tolerance of various functional groups on the enamide substrate. numberanalytics.comacs.org

Palladium-catalyzed methods have also been developed for the synthesis of highly substituted oxazoles from simple amides and ketones. pharmaguideline.commasterorganicchemistry.comlibretexts.org These reactions proceed through a cascade involving C-N bond formation followed by a C-O bond formation to close the ring, driven by a Pd(II)-catalyzed sp² C-H activation pathway. pharmaguideline.commasterorganicchemistry.com

C-H Functionalization: Direct functionalization of a pre-formed oxazole ring via metal-catalyzed C-H activation is a highly atom-economical strategy for derivatization. Palladium catalysts are widely used for this purpose. For instance, Pd(PPh₃)₄ has been shown to efficiently catalyze the direct arylation and alkenylation of oxazoles, allowing for the synthesis of 2,5-diaryloxazoles and 2-vinyl-5-phenyloxazoles. tandfonline.com The regioselectivity of these reactions can often be controlled by the choice of ligands and solvents. tandfonline.com

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

| CuBr₂ / K₂S₂O₈ | Oxidative Cyclization | Enamides | 2,5-Disubstituted oxazoles | numberanalytics.comacs.org |

| Pd(OAc)₂ / CuBr₂ / K₂S₂O₈ | Oxidative Cyclization | Amides and Ketones | Highly substituted oxazoles | masterorganicchemistry.com |

| Pd(PPh₃)₄ | C-H Functionalization | Oxazoles, Bromoalkenes | 2-Vinyl-5-phenyloxazoles | tandfonline.com |

| Palladium / dppe | C-H Functionalization | Oxazolines, Aryl/Heteroaryl halides | Chiral oxazoline (B21484) ligands | acs.org |

Iodine(III)-Mediated Reactions for Substituted Oxazoles

Hypervalent iodine(III) reagents have become popular in organic synthesis due to their low toxicity and mild reactivity, offering metal-free alternatives for various transformations. numberanalytics.com They are particularly useful for the synthesis of substituted oxazoles.

One effective method is the intramolecular oxidative cyclization of N-styrylbenzamides using an in situ-generated PhI(OTf)₂ reagent. nih.gov This reaction, typically employing phenyliodine(III) diacetate (PIDA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), proceeds rapidly at low temperatures to yield 2,5-disubstituted oxazoles in high yields. nih.gov The reaction is tolerant of both electron-rich and electron-poor substituents. nih.gov

Another powerful approach involves the direct, one-step synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from simple ketones and nitriles. numberanalytics.comresearchgate.netwikipedia.org This transformation is promoted by a system of iodosobenzene (B1197198) (PhI=O) in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH). numberanalytics.comresearchgate.net The mechanism is proposed to proceed via an α-iodanyl ketone intermediate, which undergoes a Ritter-type reaction with the nitrile, followed by cyclization and aromatization to furnish the oxazole ring. numberanalytics.comwikipedia.org This method avoids the need for pre-functionalized substrates and toxic heavy metals. numberanalytics.com An iodine-catalyzed domino reaction starting from aryl methyl ketones and α-amino acids also provides efficient access to 2,5-disubstituted oxazoles.

| Reagent System | Reaction Type | Starting Materials | Product Type | Reference |

| PhI(OTf)₂ (from PIDA/TMSOTf) | Intramolecular Oxidative Cyclization | N-Styrylbenzamides | 2,5-Disubstituted oxazoles | nih.gov |

| PhI=O / TfOH or Tf₂NH | Direct Synthesis | Ketones and Nitriles | 2,4,5-Trisubstituted oxazoles | numberanalytics.comresearchgate.net |

| I₂ (catalyst) | Decarboxylative Domino Reaction | Aryl methyl ketones, α-Amino acids | 2-Alkyl-5-aryl-substituted oxazoles |

Derivatization Strategies and Post-Synthetic Modifications of the this compound Scaffold

Post-synthetic modification of the this compound core is crucial for generating analogs with diverse properties. Functionalization can be targeted at the oxazole ring itself, the n-butyl chain, or the benzoyl moiety.

Functionalization Reactions of the Oxazole Ring System

The oxazole ring, while aromatic, has distinct reactivity patterns that can be exploited for further functionalization. numberanalytics.com The reactivity is influenced by the electronic nature of existing substituents.

Electrophilic Substitution : The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. tandfonline.com However, substitution can occur, preferentially at the C5-position, especially when activating (electron-donating) groups are present on the ring. tandfonline.com

Nucleophilic Substitution : Nucleophilic attack is more favorable, particularly at the C2 position, which is the most electron-deficient. If a good leaving group is present at C2, it can be readily displaced by a nucleophile. In the absence of a leaving group, strong nucleophiles can lead to ring-cleavage rather than substitution.

Deprotonation/Metallation : The proton at the C2 position is the most acidic on the oxazole ring, allowing for regioselective deprotonation using a strong base. The resulting 2-lithio or 2-zincated oxazole species can be trapped with various electrophiles (e.g., alkyl halides, acid chlorides, TMSCl) to introduce substituents at the C2 position. This strategy provides a reliable method for functionalizing the this compound at a position other than the pre-existing benzoyl group.

Cycloaddition Reactions : The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reactivity can be used to construct more complex fused ring systems, although it involves the loss of the oxazole's aromaticity.

Chemical Transformations Involving the Butyl Chain and Benzoyl Moiety

Modifications to the peripheral groups of this compound offer another avenue for diversification, provided the reaction conditions are compatible with the stability of the oxazole ring. The oxazole ring is generally stable but can be sensitive to strong acids, strong bases, and some oxidizing/reducing agents, which may cause ring opening. tandfonline.comnih.gov

Butyl Chain Modifications: The n-butyl group offers several sites for potential functionalization, primarily at the benzylic position (the carbon atom attached to the phenyl ring), which is activated for radical and oxidative reactions.

Benzylic Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) could selectively introduce a bromine atom at the benzylic position of the butyl chain. This halogenated intermediate can then be used in subsequent nucleophilic substitution or elimination reactions.

Benzylic Oxidation : Controlled oxidation of the benzylic CH₂ group could potentially yield a ketone or, under harsher conditions, a carboxylic acid. Care must be taken as many common strong oxidants (e.g., KMnO₄, CrO₃) could degrade the oxazole ring.

Benzoyl Moiety Transformations: The ketone of the benzoyl group is a key functional handle for a variety of chemical transformations.

Reduction : The carbonyl can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting benzylic alcohol could be a precursor for further reactions, such as etherification or esterification. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) might also be effective but could potentially interact with the oxazole ring.

Grignard/Organolithium Addition : The addition of Grignard reagents or organolithium reagents to the carbonyl group would produce a tertiary alcohol. numberanalytics.com This reaction creates a new carbon-carbon bond, allowing for the introduction of a wide variety of alkyl, alkenyl, or aryl groups. To prevent unwanted reactions, it is crucial that the organometallic reagent does not react with other parts of the molecule. Protecting groups might be necessary if other reactive sites are present. acs.org

Palladium-Catalyzed Amidation Processes on Oxazole Derivatives

Palladium-catalyzed C-H activation is a state-of-the-art method for forging new bonds, and its application in amidation provides a direct route to N-substituted heterocycles. This strategy can be applied to oxazole derivatives to introduce amide functionalities, which are prevalent in bioactive molecules.

The process typically involves the reaction of an oxazole derivative with an amine source in the presence of a palladium catalyst and an oxidant. The reaction proceeds via a C-H activation step on the oxazole ring, followed by the formation of a C-N bond. For instance, palladium-catalyzed amination of aromatic C-H bonds has been achieved using oxime esters as the aminating agent under redox-neutral conditions. While specific examples on this compound are not detailed, the general methodology developed for other azoles is applicable. The reaction of an N-H containing amide with a C-H bond on the oxazole ring, catalyzed by a palladium complex, could lead to the direct formation of an acylated amino-oxazole derivative. The regioselectivity of such a reaction would be a critical aspect to control, potentially being directed by the existing substituents on the oxazole ring.

Mechanistic Investigations of 2 4 Butylbenzoyl Oxazole Synthesis and Chemical Reactivity

Elucidation of Oxazole (B20620) Ring Formation Mechanisms

The formation of the oxazole ring in 2-(4-butylbenzoyl)oxazole typically proceeds through the Robinson-Gabriel synthesis or related methods. wikipedia.org This process involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor. wikipedia.org

The Robinson-Gabriel synthesis is a classic method for oxazole formation, involving the cyclodehydration of 2-acylamino-ketones. wikipedia.org This reaction is typically catalyzed by a dehydrating agent. wikipedia.org Historically, concentrated sulfuric acid was the agent of choice, but a variety of other reagents have been shown to be effective, including phosphorus pentoxide, phosphoryl chloride, and polyphosphoric acid. wikipedia.org

Modern variations of this synthesis exist, such as the use of a combination of a Friedel-Crafts Lewis acid (like aluminum chloride) with a cyclodehydrating agent (like trifluoromethanesulfonic acid) to generate the desired oxazole products. wikipedia.org Another extension involves the oxidation of β-keto amides followed by cyclodehydration to produce substituted oxazoles. wikipedia.org

Protonation plays a critical role in facilitating the cyclodehydration reaction. In the presence of a strong acid, the carbonyl oxygen of the ketone group in the 2-acylamino-ketone starting material is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amide oxygen. youtube.comyoutube.com

Following the initial cyclization, an elimination sequence occurs to form the stable aromatic oxazole ring. The hydroxyl group of the cyclic intermediate is protonated to form a good leaving group (water). The departure of the water molecule is typically accompanied by the removal of a proton from the adjacent nitrogen atom by a base (which can be the conjugate base of the acid catalyst), leading to the formation of a double bond and the aromatic oxazole system. youtube.com This elimination of water is the dehydration step of the cyclodehydration reaction. wikipedia.org

The sequence can be visualized as:

Protonation of the ketone carbonyl oxygen.

Intramolecular nucleophilic attack by the amide oxygen.

Proton transfer.

Protonation of the hydroxyl group.

Elimination of water to form the oxazole ring.

The primary intermediate in the Robinson-Gabriel synthesis is the 2-acylamino-ketone. wikipedia.org This precursor can be synthesized through methods like the Dakin-West reaction. wikipedia.org During the cyclodehydration process, a crucial intermediate is the hydroxylated oxazoline (B21484) species formed after the intramolecular cyclization but before the dehydration step. nih.gov This intermediate is a five-membered ring containing both a hydroxyl group and the acyl side chain.

| Synthesis Step | Key Intermediate | Description |

| Precursor Formation | 2-Acylamino-ketone | Starting material for the Robinson-Gabriel synthesis. wikipedia.org |

| Cyclization | Hydroxylated Oxazoline | Formed after intramolecular nucleophilic attack. nih.gov |

| Ugi/Robinson-Gabriel | α-Acylamino Amide | Intermediate formed in the Ugi multicomponent reaction prior to cyclodehydration. nih.govnih.gov |

| Lithiation | Lithiated Oxazole/Enolate-Isonitrile | Can be formed during functionalization at the C2 position and may exist in equilibrium with a ring-opened form. wikipedia.org |

Reaction Mechanisms Governing the Reactivity of the this compound Moiety

The reactivity of the this compound is dictated by the electronic properties of the oxazole ring and the attached benzoyl group. The oxazole ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.com The order of reactivity for electrophilic attack on the oxazole ring is C4 > C5 > C2. pharmaguideline.com Due to the electron-withdrawing nature of the 2-(4-butylbenzoyl) group, electrophilic substitution on the oxazole ring of this specific compound would be even more challenging. However, if an electrophilic substitution were to occur, it would most likely target the C4 or C5 position. wikipedia.orgpharmaguideline.com Reactions like nitration and sulfonation are generally not successful on unsubstituted oxazole rings because the oxazolium cation formed under acidic conditions is highly electron-deficient. pharmaguideline.com

The presence of the 4-butylbenzoyl group at the C2 position significantly deactivates the ring towards electrophilic attack. Conversely, the benzoyl ring itself can undergo electrophilic substitution, with the butyl group acting as an ortho-, para-director.

The oxazole ring contains two heteroatoms, nitrogen and oxygen, which possess nucleophilic properties. The nitrogen atom at position 3 is pyridine-like and is the site of protonation and N-alkylation. pharmaguideline.com Oxazoles are weak bases, forming salts with strong acids. wikipedia.orgpharmaguideline.com The lone pair of electrons on the nitrogen is available for reaction with electrophiles.

Nucleophilic attack on the carbon atoms of the oxazole ring is also a key aspect of its reactivity. The most electron-deficient carbon is at the C2 position, making it the primary site for nucleophilic attack. pharmaguideline.com However, such attacks often lead to ring cleavage rather than simple substitution. pharmaguideline.com The presence of a good leaving group at the C2 position can facilitate nucleophilic aromatic substitution. wikipedia.org For this compound, the benzoyl group is not a typical leaving group, so direct nucleophilic substitution at C2 is unlikely. Instead, reactions involving the carbonyl group of the benzoyl moiety are more probable.

Diels-Alder Reactions and Other Cycloaddition Chemistry of Oxazoles

The oxazole ring, a key structural feature of this compound, exhibits versatile reactivity in cycloaddition reactions. Its behavior as a diene in [4+2] cycloadditions, commonly known as the Diels-Alder reaction, is a powerful tool for constructing more complex molecular architectures, particularly substituted pyridines and furans. researchgate.net

The general mechanism of the Diels-Alder reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The presence of an electron-withdrawing group, such as the 4-butylbenzoyl group at the C2 position of the oxazole, lowers the energy of the oxazole's LUMO. This electronic modification makes the oxazole an electron-poor diene, which influences its reactivity. While standard Diels-Alder reactions are typically facilitated by electron-withdrawing groups on the dienophile, the electron-deficient nature of 2-acyl oxazoles favors "inverse-electron-demand" Diels-Alder reactions, where the HOMO of an electron-rich dienophile interacts with the LUMO of the oxazole diene. organic-chemistry.org

The initial [4+2] cycloaddition of an oxazole with an alkene (a dienophile) forms a bicyclic adduct. This primary adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically involving the loss of a small molecule like water, to yield a substituted pyridine (B92270). clockss.org When an alkyne is used as the dienophile, the intermediate undergoes a similar cascade, ultimately forming a furan. researchgate.netclockss.org The reaction pathway is highly dependent on the substituents on the oxazole ring and the nature of the dienophile. For instance, if the C5 substituent of the oxazole is a good leaving group (e.g., -OEt, -CN), it is preferentially eliminated over water. clockss.org

Beyond the [4+2] cycloadditions, oxazoles also participate in other cycloaddition pathways. A notable example is the [3+2] cycloaddition, which is a common strategy for the synthesis of the oxazole ring itself. One such method involves the copper(I)-catalyzed reaction of acyl azides with terminal alkynes. acs.org This reaction proceeds regioselectively to yield 2,5-disubstituted oxazoles. Mechanistic studies suggest the initial formation of a copper acetylide, which then undergoes a [3+2] cycloaddition with the acyl azide (B81097). acs.org Another approach is an electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, which proceeds through an acyloxyphosphonium ion as a key intermediate. rsc.org

The table below summarizes the outcomes of different cycloaddition reactions involving the oxazole core.

| Reaction Type | Reactants | Key Intermediate | Product |

| Diels-Alder | Oxazole + Alkene | Bicyclic Adduct | Substituted Pyridine |

| Diels-Alder | Oxazole + Alkyne | Bicyclic Adduct | Substituted Furan |

| [3+2] Cycloaddition | Acyl Azide + Alkyne | Copper Acetylide | 2,5-Disubstituted Oxazole |

| [3+2] Cycloaddition | Carboxylic Acid + Isocyanide | Acyloxyphosphonium Ion | Disubstituted Oxazole |

Mechanistic Studies of C-H Activation on the Butyl Substituent

The functionalization of the butyl group in this compound requires the activation of otherwise inert C(sp³)–H bonds. This area of research is a significant challenge in organic synthesis, and several mechanistic pathways have been explored, primarily involving transition metal catalysis, photoredox catalysis, and radical processes. nih.govrsc.org

Transition metal-catalyzed C–H activation is a dominant strategy. Although direct activation of a terminal methyl group on a butyl chain is difficult, functionalization at other positions is more feasible. The mechanism often involves the formation of a metal-ligand complex that coordinates to the aromatic ring of the benzoyl group. This brings the metal center into proximity with the C–H bonds of the butyl chain, facilitating their cleavage. For example, ruthenium(II) catalysts have been shown to facilitate C-H activation via the formation of a five-membered cyclic ruthenium complex. researchgate.net Palladium catalysts, often assisted by ligands like mono-N-protected amino acids (MPAAs), can also promote C-H activation. The MPAA ligand is believed to serve as a proton acceptor in the C-H activation step. researchgate.net

The general steps in a catalytic cycle for C-H activation often include:

Coordination: The metal catalyst coordinates to the substrate.

C–H Cleavage: The C–H bond is broken, often through concerted metalation-deprotonation (CMD), oxidative addition, or sigma-bond metathesis, forming a metallacyclic intermediate.

Functionalization: The organometallic intermediate reacts with a coupling partner.

Reductive Elimination/Product Release: The functionalized product is released, and the catalyst is regenerated.

Photoredox catalysis offers an alternative, metal-free or dual-catalysis approach. In these systems, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process. For instance, an excited photocatalyst can abstract a hydrogen atom from the alkyl chain via a bromine radical, generating a benzylic-type or alkyl radical. rsc.org This radical can then engage in further reactions. While much of the research has focused on benzylic C-H bonds due to their lower bond dissociation energy, similar principles can be applied to the methylene (B1212753) groups of the butyl chain, particularly the one adjacent to the aromatic ring (the benzylic-like position).

The table below outlines different proposed mechanisms for C-H activation.

| Activation Method | Catalyst/Initiator | Key Mechanistic Feature | Intermediate |

| Transition Metal Catalysis | Pd, Ru, Ni, Co | Concerted Metalation-Deprotonation (CMD) or Oxidative Addition | Metallacycle |

| Photoredox Catalysis | Organic Dyes, Iridium Complexes | Single-Electron Transfer (SET) / Hydrogen Atom Transfer (HAT) | Alkyl Radical |

| Radical Processes | Radical Initiators (e.g., peroxides) | Homolytic Cleavage | Alkyl Radical |

Mechanistic Roles of Catalysts and Reagents in Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound are heavily reliant on the strategic use of catalysts and reagents, which play precise mechanistic roles in achieving desired chemical transformations.

In Synthesis:

The construction of the 2-acyl-oxazole core can be achieved through various catalyzed [3+2] cycloaddition reactions.

Copper(I) Catalysis: In the synthesis from 1-alkynes and acyl azides, a copper(I) catalyst is essential. Its role is to react with the terminal alkyne to form a copper acetylide intermediate. This activation step is crucial for the subsequent [3+2] cycloaddition with the acyl azide to proceed, leading to the regioselective formation of the 2,5-disubstituted oxazole. acs.org

Iodine Catalysis: Molecular iodine can act as an economical and eco-friendly catalyst for forming the C-O and C-N bonds necessary for the oxazole ring. It is believed to proceed via an electrophilic pathway, activating the substrates for cyclization. researchgate.net

Phosphine (B1218219) Reagents: In electrochemical syntheses from carboxylic acids, a phosphine reagent is not a catalyst but a mediator. It is anodically oxidized and then reacts with the carboxylic acid to form an acyloxyphosphonium ion. This highly electrophilic intermediate is then susceptible to nucleophilic attack and subsequent cycloaddition with an isocyanide. rsc.org

Activating Reagents: A direct synthesis from carboxylic acids can be achieved using a triflylpyridinium reagent. This reagent's role is to activate the carboxylic acid by forming a mixed anhydride (B1165640) in situ. This is followed by reaction with a base like DMAP to form a highly reactive acylpyridinium salt, which then readily undergoes cycloaddition. nih.gov

In Functionalization:

Catalysts are paramount for the selective functionalization of the pre-formed this compound molecule, particularly through C-H activation.

Ruthenium(II) Catalysis: For reactions like C-H amidation or alkenylation on the benzoyl ring, Ru(II) catalysts are employed. The oxazole ring itself can act as a directing group, coordinating to the ruthenium center. This coordination facilitates the formation of a five-membered metallacyclic intermediate, which selectively activates a C-H bond at the ortho position of the benzoyl group for subsequent functionalization. researchgate.net

Palladium(II) Catalysis: Similar to ruthenium, palladium catalysts are widely used for C-H functionalization. Ligands play a critical role in these systems. For instance, mono-N-protected amino acids (MPAAs) can act as bidentate ligands, coordinating to the palladium center and also functioning as an internal base to accept the proton during the C-H cleavage step, thereby lowering the activation barrier of the reaction. researchgate.net

The table below details the mechanistic functions of various catalysts and reagents.

| Process | Catalyst/Reagent | Mechanistic Role | Key Intermediate |

| Synthesis | Copper(I) salts | Lewis acid activation of alkyne | Copper acetylide |

| Triflylpyridinium/DMAP | In situ activation of carboxylic acid | Acylpyridinium salt | |

| Functionalization | Ruthenium(II) complexes | Directing group coordination, C-H cleavage | Ruthenacycle |

| Palladium(II)/MPAA | C-H cleavage, proton shuttle | Palladacycle |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton (1H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the 2-(4-Butylbenzoyl)oxazole molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the butyl group, the benzoyl moiety, and the oxazole (B20620) ring. The aromatic protons on the benzoyl ring typically appear as doublets in the downfield region due to their distinct electronic environments. The protons of the oxazole ring also show characteristic shifts. The aliphatic protons of the butyl group resonate in the upfield region of the spectrum, with distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene protons, each distinguished by their chemical shift and multiplicity (e.g., triplet, multiplet).

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Benzoyl) | Typical Range: 7.0-8.5 | Doublet, Multiplet | Typical Range: 7.0-9.0 |

| Oxazole | Typical Range: 7.0-8.0 | Singlet, Multiplet | - |

| Benzylic CH₂ | Typical Range: 2.5-3.0 | Triplet | Typical Range: 7.0-8.0 |

| Methylene (CH₂)₂ | Typical Range: 1.5-1.8 | Multiplet | Typical Range: 7.0-8.0 |

| Methyl CH₃ | Typical Range: 0.8-1.0 | Triplet | Typical Range: 7.0-8.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific instrumentation.

Carbon (13C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the benzoyl group is typically observed at a significantly downfield chemical shift (around 194 ppm). rsc.org The carbon atoms of the aromatic ring and the oxazole ring resonate in the region of approximately 120-160 ppm. rsc.orgrsc.org The aliphatic carbons of the butyl group appear in the upfield region of the spectrum, generally below 40 ppm. chemicalbook.comchemicalbook.comdocbrown.info

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~194.31 rsc.org |

| Aromatic & Oxazole Carbons | Typical Range: 120-177 |

| Butyl Chain Carbons | Typical Range: 10-36 |

Note: The specific chemical shifts are influenced by the solvent and the magnetic field strength of the NMR spectrometer. rsc.orgdocbrown.info

Fluorine (19F) NMR Spectroscopy (if applicable to derivatives)

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an indispensable analytical tool. nih.gov The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable structural information. nih.govresearchgate.net

In fluorinated derivatives, ¹⁹F NMR spectra would reveal singlets or multiplets corresponding to the different fluorine environments within the molecule. researchgate.net The chemical shifts and coupling constants (J-coupling) between fluorine atoms or between fluorine and other nuclei (like ¹H or ¹³C) would be instrumental in confirming the position of the fluorine substituents. Two-dimensional NMR techniques, such as ¹⁹F/¹⁹F COSY and NOESY, can be employed for unambiguous assignment of complex spectra in polyfluorinated compounds. researchgate.netepa.govsci-hub.st

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This technique can differentiate between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure, as specific fragments correspond to the loss of particular functional groups. For instance, cleavage at the benzoyl-oxazole bond or fragmentation of the butyl chain would produce characteristic daughter ions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymeric Applications

While not directly applicable to the monomeric form of this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial technique for the characterization of polymers that may incorporate this or similar oxazole-containing units. researchgate.netwaters.com MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. sigmaaldrich.com

In the context of polymeric applications, if this compound were used as a monomer or part of a repeating unit in a polymer chain, MALDI-TOF MS could be used to determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw), the polydispersity index (PDI), and the mass of the repeating monomer unit. waters.comsigmaaldrich.comnih.gov This technique is also valuable for identifying the end groups of the polymer chains, which is critical for understanding the polymerization mechanism and the final properties of the material. sigmaaldrich.com The resulting spectrum would show a series of peaks, each corresponding to a different polymer chain length (oligomer), separated by the mass of the repeating unit. researchgate.netsigmaaldrich.com

Computational and Theoretical Investigations of 2 4 Butylbenzoyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties, providing a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy. mdpi.com For a molecule like 2-(4-Butylbenzoyl)oxazole, a DFT study would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or larger. irjweb.comnih.govirjweb.com

Interactive Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

This table presents hypothetical yet realistic data for this compound, based on values reported for analogous structures in computational studies. irjweb.comresearchgate.net

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Ketone) | ~1.22 Å | |

| C-C (Phenyl-Ketone) | ~1.49 Å | |

| C-C (Ketone-Oxazole) | ~1.48 Å | |

| O-C (Oxazole) | ~1.36 Å | |

| C=N (Oxazole) | ~1.31 Å | |

| **Bond Angles (°) ** | ||

| Phenyl-C-O (Ketone) | ~120.5° | |

| Phenyl-C-C (Ketone) | ~119.0° | |

| C-O-C (Oxazole) | ~104.0° | |

| Dihedral Angle (°) | ||

| Phenyl - C(O) - C - Oxazole (B20620) | ~15-30° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, characterizing the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, FMO analysis would likely show that the HOMO is primarily localized over the electron-rich oxazole ring, making it the probable site for electrophilic attack. Conversely, the LUMO is expected to be concentrated on the electron-withdrawing benzoyl group, particularly the carbonyl carbon, which would be the likely site for nucleophilic attack. nih.gov

Interactive Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)

This table presents hypothetical yet realistic data for this compound, based on values reported for analogous oxazole derivatives in computational studies. irjweb.comirjweb.com

| Property | Predicted Value (eV) | Implication for Reactivity |

| E(HOMO) | -6.5 eV | Indicates electron-donating ability (nucleophilicity). |

| E(LUMO) | -1.7 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | Reflects high kinetic stability and moderate reactivity. |

Molecular Modeling and Simulation Techniques

While quantum calculations focus on the static, minimum-energy state, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms in a molecule over time, providing insights into its flexibility, conformational stability, and dynamic behavior. mdpi.com An MD simulation for this compound would model the molecule in a simulated environment (e.g., in a solvent like water or in a vacuum) and solve Newton's equations of motion for each atom. nih.gov

This technique is particularly useful for analyzing the conformational landscape of the flexible n-butyl group and the rotational freedom around the single bond connecting the benzoyl and oxazole moieties. Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, the terminal carbons of the butyl chain would be expected to show the highest RMSF values. mdpi.comresearchgate.net

MD simulations can confirm whether the minimum-energy conformation found by DFT is also the most stable conformation at a given temperature.

Interactive Table 3: Goals and Expected Outputs of an MD Simulation for this compound

| Simulation Goal | Analysis Metric | Expected Outcome |

| Assess overall stability | RMSD of the backbone atoms | A low, plateauing RMSD value (< 2 Å) indicating a stable core structure. |

| Identify flexible regions | RMSF of all atoms | High fluctuations in the butyl chain, lower fluctuations in the rigid ring systems. |

| Sample key conformations | Dihedral angle analysis | Characterization of the rotational states around the benzoyl-oxazole bond. |

Understanding how this compound interacts with itself (in a crystal) or with other molecules (like a biological receptor) is key to predicting its macroscopic properties. Computational methods can be used to identify and quantify the non-covalent interactions that govern molecular recognition. These interactions include hydrogen bonds, π-π stacking between aromatic rings, C-H···π interactions, and van der Waals forces. nih.govnih.gov

Several methodologies are employed to study these weak interactions:

Molecular Electrostatic Potential (MEP) Surface: An MEP map is generated from a DFT calculation and visually represents the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (e.g., around the carbonyl oxygen and oxazole nitrogen), which are attractive to electrophiles, while blue regions indicate positive potential (e.g., around hydrogens), attractive to nucleophiles.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between atoms, which provides evidence for and characterizes the strength of non-covalent interactions like hydrogen bonds and stacking. researchgate.net

Interaction Energy Calculations: High-level quantum mechanical calculations can be used to compute the binding energy between two or more interacting molecules, dissecting the total energy into components like electrostatic, dispersion, and exchange-repulsion forces. rsc.org

For this compound, MEP analysis would highlight the carbonyl oxygen and oxazole nitrogen as primary hydrogen bond acceptor sites. The planar aromatic rings would be prime candidates for participating in π-π stacking interactions. nih.govnih.gov

Theoretical Predictions of Chemical Reactivity and Reaction Pathways

By combining the insights from electronic structure calculations and molecular orbital theory, a comprehensive picture of the chemical reactivity of this compound can be formed. Theoretical chemistry allows for the prediction of not just where a molecule will react, but how it will react.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of reactivity. These include:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. Harder molecules are less reactive. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1/η). Softer molecules are more reactive. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors allow for the comparison of reactivity across a series of different oxazole derivatives. irjweb.com

Furthermore, computational methods can be used to model the entire energy profile of a chemical reaction. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the activation energy barrier for a proposed reaction pathway. acs.org For example, one could model the mechanism of an electrophilic aromatic substitution on the butyl-substituted phenyl ring or a nucleophilic addition to the carbonyl group. nih.gov This approach can predict the most favorable reaction pathway and explain the regioselectivity and stereoselectivity of chemical transformations.

Conformational Analysis and Torsion Angle Studies for Molecular Flexibility

For a molecule like this compound, key torsion angles that would be of interest for such an analysis include the angle between the oxazole ring and the carbonyl group, as well as the rotations around the bonds of the butyl side chain. This type of analysis provides insights into the molecule's preferred shapes and its ability to adopt different conformations, which can be crucial for understanding its interactions with biological targets or its material properties. However, specific studies detailing these parameters for this compound have not been identified in publicly accessible research.

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)

The computational prediction of spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound has not been specifically reported in the available literature. Such predictions are valuable tools in chemical research for the structural elucidation of new compounds and for the interpretation of experimental data.

Typically, methods like DFT are used to calculate the optimized molecular geometry, which is then used to predict the chemical shifts for ¹H and ¹³C NMR spectroscopy, as well as the vibrational frequencies for IR spectroscopy. While experimental spectroscopic data may exist for this compound, dedicated computational studies that predict and analyze these spectra are not found in the public domain. These theoretical spectra, when compared with experimental ones, can confirm the molecular structure and provide a deeper understanding of its electronic and vibrational characteristics.

Q & A

Q. Basic Characterization

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. The oxazole proton typically resonates at δ 8.1–8.3 ppm, while the butylbenzoyl group shows distinct aromatic (δ 7.2–7.8 ppm) and aliphatic (δ 0.8–1.6 ppm) signals .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the oxazole and benzoyl moieties .

Advanced Analysis

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 9.3 Å, b = 10.8 Å, and β = 100.5° have been reported for similar oxazoles, enabling precise bond-length and angle measurements .

What computational methods are suitable for predicting the photophysical properties of this compound?

Advanced Methodological Approach

Time-dependent density functional theory (TDDFT) using hybrid functionals (e.g., B3LYP or PBE0) accurately predicts excited-state intramolecular proton transfer (ESIPT) and emission wavelengths. For benzannulated oxazoles, computational modeling at the B3LYP/6-31+G(d)/IEFPCM level reveals charge-transfer character and energy barriers in the S₁ state . Meta-hybrid functionals (e.g., M06-2X) may overestimate emission energies, necessitating experimental validation .

How do substituents on the oxazole ring influence biological activity, and how can contradictory bioassay data be rationalized?

Basic Structure-Activity Relationship (SAR)

The butylbenzoyl group enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays. Oxazole derivatives with electron-withdrawing groups (e.g., -NO₂, -Br) often show higher antimicrobial potency due to increased electrophilic interactions with microbial enzymes .

Advanced Data Contradiction Analysis

Discrepancies in IC₅₀ values across studies may arise from:

- Assay Variability : Broth dilution (CLSI M27-A3) vs. agar diffusion methods yield differing MICs .

- Metabolic Stability : The hydroxymethyl group in analogs like 2-(hydroxymethyl)oxazole may undergo rapid glucuronidation, reducing in vivo efficacy compared to in vitro results .

QSAR models incorporating Hammett constants (σ) and logP values can reconcile such contradictions .

What strategies are effective in tuning the ESIPT process for this compound-based fluorophores?

Advanced Design Principles

Benzannulation at the oxazole or phenol unit alters conjugation and ESIPT efficiency. For example:

- Phenol-Benzannulation : Red-shifts fluorescence by extending π-conjugation .

- Oxazole-Benzannulation : Minimally affects emission wavelength but increases S₁ energy barriers due to charge-transfer modulation .

Experimental validation via steady-state fluorescence and femtosecond transient absorption spectroscopy is recommended to correlate theoretical predictions with observed Stokes shifts.

How can reaction mechanisms for electrophilic substitution on this compound be elucidated?

Q. Advanced Mechanistic Studies

- Kinetic Isotope Effects (KIE) : Compare kH/kD in deuteration experiments to identify rate-determining steps.

- DFT Transition-State Modeling : Locate intermediates in nitration or bromination reactions. For furyl-oxazole analogs, electrophilic attack preferentially occurs at the furan ring due to higher electron density .

Controlled experiments with substituent electronic profiles (e.g., -OCH₃ vs. -NO₂) can further validate computational findings .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Basic Protocol

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for baseline separation .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for SC-XRD .

Advanced Strategy

Preparative HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) resolves closely eluting byproducts, particularly in scaled-up syntheses .

How do solvent polarity and temperature affect the stability of this compound in storage?

Basic Stability Assessment

Oxazoles are generally stable at room temperature in anhydrous solvents (e.g., DCM or THF). Accelerated degradation studies (40–60°C, 75% RH) reveal hydrolysis susceptibility at the C=O group, necessitating inert-atmosphere storage .

Advanced Kinetic Analysis

Arrhenius plots of degradation rates in varying pH buffers (e.g., PBS vs. simulated gastric fluid) quantify shelf-life under biological conditions .

What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Q. Critical Analysis

- Low Yields in Nitro-Substituted Analogs : Trace yields (e.g., 2-(4-nitrophenyl)-5-phenyloxazole, 4c) suggest steric hindrance or competing side reactions . Mitigation via microwave-assisted synthesis or flow chemistry improves efficiency.

- Scalability Issues : Traditional reflux methods are energy-intensive. Transitioning to continuous-flow reactors with immobilized catalysts (e.g., ZnCl₂ on silica) enhances throughput .

How can molecular dynamics (MD) simulations guide the design of this compound derivatives for enzyme targeting?

Q. Advanced Computational Strategy

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like aromatase or EGFR tyrosine kinase. Parameters include Lamarckian GA and grid boxes centered on active sites .

- MD Trajectory Analysis : Simulate ligand-enzyme complexes (50 ns, NPT ensemble) to assess stability of hydrogen bonds (e.g., between oxazole N and catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。